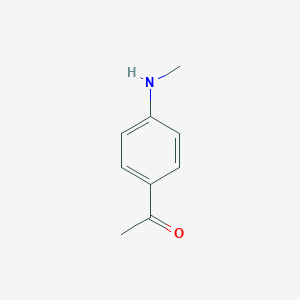

4-Acetyl-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBAYICEBDZUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469340 | |

| Record name | 4-Acetyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-47-7 | |

| Record name | 4-Acetyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(methylamino)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetyl-N-methylaniline CAS number and properties

An In-Depth Technical Guide to 4-Acetyl-N-methylaniline for Advanced Research

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 17687-47-7), a pivotal chemical intermediate for professionals in pharmaceutical development, materials science, and dye chemistry. Also known as 4-N-Methylaminoacetophenone, this compound's unique bifunctional structure, featuring both a secondary amine and a ketone, makes it a versatile precursor for a wide array of complex organic molecules. This document elucidates its core physicochemical properties, outlines a representative synthetic protocol, explores its chemical reactivity and diverse applications, details robust analytical characterization methods, and provides critical safety and handling guidelines. The insights herein are curated to empower researchers and development scientists to leverage the full potential of this valuable compound.

Core Compound Identification and Properties

This compound is a para-substituted aromatic compound. Its strategic importance stems from the electronic interplay between the electron-donating methylamino group and the electron-withdrawing acetyl group, which activates the molecule for various synthetic transformations.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

| Identifier | Value | Reference(s) |

| CAS Number | 17687-47-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO | [1][2][5] |

| Molecular Weight | 149.19 g/mol | [1][2][4][5] |

| IUPAC Name | 1-[4-(methylamino)phenyl]ethanone | [6] |

| Common Synonyms | 4-N-Methylaminoacetophenone, N-Methyl-4-acetylaniline | [1][2][4] |

| InChI Key | GDBAYICEBDZUNM-UHFFFAOYSA-N | [2][4] |

| SMILES | CNc1ccc(cc1)C(C)=O | [2][4] |

Physicochemical Characteristics

The physical properties of a compound are critical determinants of its handling, storage, and application parameters, particularly for reaction setup and purification strategies.

| Property | Value | Reference(s) |

| Appearance | Pale yellow to white/brown solid powder | [1][7] |

| Melting Point | 103-110 °C | [1][4] |

| Purity (Typical) | ≥97% (by HPLC) | [2][4] |

| Solubility | Soluble in many organic solvents. | |

| Storage Conditions | Store at room temperature, in a dry, well-ventilated area. | [1] |

Synthesis and Purification

The synthesis of this compound most logically proceeds via a Friedel-Crafts acylation of N-methylaniline. This pathway is a cornerstone of electrophilic aromatic substitution. However, the presence of the amine functional group presents a significant challenge: as a Lewis base, it readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired acylation. The following protocol is a representative method designed to mitigate this issue, though optimization may be required.

Representative Synthesis Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound via the para-selective acylation of N-methylaniline.

Reagents:

-

N-methylaniline (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Methodology:

-

Catalyst Complexation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM followed by anhydrous AlCl₃ (1.1 eq). Cool the resulting slurry to 0 °C in an ice bath.

-

Substrate Addition: Add N-methylaniline dropwise to the AlCl₃ slurry. The exotherm should be carefully managed. This step intentionally forms the AlCl₃-amine complex on one equivalent of the catalyst.

-

Acylium Ion Formation: In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM. Add this solution to a fresh slurry of AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C to pre-form the acylium ion electrophile (CH₃CO⁺).

-

Electrophilic Aromatic Substitution: Slowly add the acylium ion solution from Step 3 to the reaction flask containing the N-methylaniline-AlCl₃ complex over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality Insight: Using a stoichiometric excess of AlCl₃ is crucial. The first equivalent is consumed by the amine, while the second equivalent is free to activate the acetyl chloride, enabling the reaction to proceed despite the presence of the basic nitrogen. The N-methyl group is a moderate ortho-, para-director; the para-product is sterically favored.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench by the slow, dropwise addition of 1M HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified this compound as a pale yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound is rooted in the reactivity of its functional groups, making it a valuable building block.

Key Reactions and Mechanisms

-

Azo Dye Synthesis: The aromatic amine is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly electrophilic salt can then undergo an azo coupling reaction with an electron-rich aromatic compound (e.g., a phenol or another aniline) to form a highly conjugated azo dye. The acetyl group's electron-withdrawing nature influences the final color of the dye.[1][8]

-

Pharmaceutical Synthesis: The amine can be further alkylated or acylated, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation to form more complex heterocyclic structures common in active pharmaceutical ingredients (APIs).[1][9][10]

-

Polymer Chemistry: It can be incorporated into specialty polymers to enhance thermal stability and mechanical properties.[1]

Diagram of Key Application Pathway

Caption: Key synthetic pathways utilizing this compound.

Primary Fields of Application

-

Dyes and Pigments: Serves as a critical intermediate for azo dyes, enhancing color vibrancy and fastness in textiles and coatings.[1][8]

-

Pharmaceuticals: A building block in the synthesis of analgesics and anti-inflammatory medications.[1]

-

Materials Science: Used in developing specialty polymers and has been investigated for its third-order nonlinear optical (NLO) properties, making it a candidate for optoelectronic applications.[1][11]

-

Cosmetics: Incorporated into formulations to potentially enhance skin absorption and stability.[1]

Analytical Characterization

Rigorous analytical control is essential to verify the identity and purity of this compound, ensuring its suitability for downstream applications.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~6.6-6.7 | Doublet | 2H | Aromatic (ortho to N) |

| ~4.5-5.5 | Broad Singlet | 1H | N-H |

| ~2.9 | Singlet | 3H | N-CH₃ |

| ~2.5 | Singlet | 3H | COCH₃ |

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~196 | C =O |

| ~152 | Aromatic C -N |

| ~131 | Aromatic C -H (ortho to C=O) |

| ~125 | Aromatic C -C=O |

| ~111 | Aromatic C -H (ortho to N) |

| ~30 | N-C H₃ |

| ~26 | COC H₃ |

Predicted Key IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3350-3450 | N-H Stretch | Secondary Amine |

| ~1660-1680 | C=O Stretch | Aryl Ketone |

| ~1600, ~1520 | C=C Stretch | Aromatic Ring |

| ~1360 | C-N Stretch | Aromatic Amine |

| ~810-840 | C-H Bend | p-disubstituted ring |

Chromatographic Purity Assessment: HPLC Protocol

This protocol is adapted from established methods for analyzing related aniline compounds and is suitable for determining the purity of this compound.[12]

Objective: To quantify the purity of a this compound sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: Standard system with UV-Vis detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

-

Self-Validating System: The mobile phase composition should be optimized to achieve a retention time (k') between 2 and 10 and a tailing factor between 0.9 and 1.5 for the main peak.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with the mobile phase for injection.

Methodology:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.

-

Inject the prepared sample solution.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][13] |

| H302: Harmful if swallowed. | [13] | ||

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[13]

First Aid Measures

-

If Inhaled: Remove person to fresh air. If respiratory symptoms occur, call a physician.[14]

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a high-value intermediate whose utility spans multiple sectors of the chemical industry. Its predictable reactivity, governed by its core functional groups, allows for its strategic incorporation into a variety of synthetic targets, from vibrant dyes to complex pharmaceutical precursors. A thorough understanding of its properties, synthetic challenges, and analytical profiles, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. Retrieved from [Link]

-

ResearchGate. (2023, November 23). Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary for Methylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-amino-N-methylacetanilide. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Solved The Friedel-Crafts acylation of N,N-dimethylaniline | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Separation of N-Methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 4-Acetyl-N-methylaniline from N-methylaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Acetyl-N-methylaniline, a key intermediate in the pharmaceutical and dye industries.[1] The primary focus of this document is the Friedel-Crafts acylation of N-methylaniline, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound, also known as 4-N-Methylaminoacetophenone, is a versatile chemical intermediate with significant applications in various fields.[1] Its molecular structure, featuring a reactive acetyl group and a secondary amine, makes it a valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as a precursor in the development of pharmaceutical compounds, including analgesics and anti-inflammatory medications, as well as in the manufacturing of vibrant and durable dyes for the textile industry.[1] The controlled and efficient synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound from N-methylaniline is most commonly achieved through a Friedel-Crafts acylation reaction. This classic example of electrophilic aromatic substitution involves the introduction of an acyl group onto an aromatic ring.[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion. When using an acyl chloride like acetyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), the acylium ion is generated as depicted below.[2][3] The acylium ion is resonance-stabilized, which contributes to its formation.[2]

Once formed, the acylium ion acts as the electrophile and is attacked by the electron-rich aromatic ring of N-methylaniline. The N-methylamino group is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the N-methyl group, the para product, this compound, is the major product.

A crucial aspect of the Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the Lewis acid catalyst.[4] This complexation deactivates the product towards further acylation, thus preventing polysubstitution, which can be a problem in Friedel-Crafts alkylation.[5] However, this also means that a stoichiometric amount of the Lewis acid catalyst is typically required.[4] The final step involves an aqueous workup to break up this complex and yield the desired ketone.[4]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound. Safety Precautions: This procedure involves corrosive and water-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| N-methylaniline | (e.g., 5.36 g, 0.05 mol) | Starting material |

| Acetyl chloride | (e.g., 4.32 g, 0.055 mol) | Acylating agent |

| Anhydrous Aluminum Chloride | (e.g., 7.33 g, 0.055 mol) | Lewis acid catalyst |

| Dichloromethane (anhydrous) | ~100 mL | Solvent |

| 1M Hydrochloric acid | ~50 mL | Workup |

| Saturated Sodium Bicarbonate | ~50 mL | Neutralization |

| Brine | ~50 mL | Washing |

| Anhydrous Magnesium Sulfate | As needed | Drying agent |

| Round-bottom flask (250 mL) | 1 | Reaction vessel |

| Addition funnel | 1 | Controlled reagent addition |

| Reflux condenser | 1 | Prevent solvent loss |

| Magnetic stirrer and stir bar | 1 | Mixing |

| Ice bath | 1 | Temperature control |

| Separatory funnel | 1 | Liquid-liquid extraction |

| Rotary evaporator | 1 | Solvent removal |

| Beaker, Erlenmeyer flasks | Various | General use |

Step-by-Step Procedure

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[7]

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in approximately 50 mL of anhydrous dichloromethane.[3]

-

Cool the suspension in an ice bath with continuous stirring.

-

Fit the flask with an addition funnel containing acetyl chloride (1.1 equivalents) dissolved in 20 mL of anhydrous dichloromethane.[7]

Reaction Execution:

-

Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes. The reaction between aluminum chloride and acetyl chloride is exothermic, so slow addition is crucial to control the temperature.[3]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

-

Dissolve N-methylaniline (1.0 equivalent) in 30 mL of anhydrous dichloromethane and add this solution to the addition funnel.

-

Add the N-methylaniline solution dropwise to the reaction mixture over 20-30 minutes. An ice bath can be used to maintain a gentle reflux if the reaction becomes too vigorous.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

Workup and Purification:

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] This step is highly exothermic and will release HCl gas.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.[7]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[7]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield this compound as a solid.[6][8]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value, which is in the range of 103-110 °C.[1]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) group of the ketone, typically around 1660-1685 cm⁻¹. The N-H stretch of the secondary amine will be observed around 3300-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including a downfield signal for the carbonyl carbon.

-

-

Troubleshooting and Optimization

Low yields in Friedel-Crafts acylation can often be attributed to several factors:

-

Moisture: The presence of water will deactivate the aluminum chloride catalyst.[7] Ensuring all reagents, solvents, and glassware are anhydrous is critical.

-

Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.[7]

-

Stoichiometry: The ratio of reactants and catalyst can significantly impact the yield. Optimizing the stoichiometry may be necessary.

-

Purity of Reagents: Impurities in the starting materials can interfere with the reaction. Using high-purity reagents is recommended.[7]

Conclusion

The Friedel-Crafts acylation of N-methylaniline is a reliable and effective method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful synthesis. This guide provides the necessary theoretical and practical framework for researchers and professionals to confidently perform and optimize this important chemical transformation.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Friedel-Crafts acylation of N,N-dimethylaniline. (2021, March 22). Chegg.com. Retrieved from [Link]

-

Synthesis of 2-Nitro-4-methylaniline. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... (n.d.). ResearchGate. Retrieved from [Link]

-

A Convenient Laboratory Preparation of Acetanilide. (n.d.). Retrieved from [Link]

-

Acetylation of Aniline. (n.d.). Scribd. Retrieved from [Link]

-

This compound (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

-

N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link]

-

Growth and characterization on highly NLO single crystals this compound for optoelectronics and laser applications. (2025, November 23). ResearchGate. Retrieved from [Link]

-

1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

This compound, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

This compound, 1 X 1 g (665908-1G). (n.d.). Alkali Scientific. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

Spectroscopic Characterization of 4-Acetyl-N-methylaniline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Acetyl-N-methylaniline (also known as 4'-(Methylamino)acetophenone), a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a pale yellow solid with a melting point in the range of 103-107 °C. Its molecular structure, featuring a para-substituted aromatic ring with an acetyl group and an N-methylamino group, makes it a versatile building block in organic synthesis. Accurate and comprehensive spectral characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide delves into the core spectroscopic techniques used for the structural elucidation of this compound.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectral properties. The molecule consists of a benzene ring substituted with an electron-donating N-methylamino group and an electron-withdrawing acetyl group at the para position. This substitution pattern significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COCH₃) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to -NHCH₃) | ~6.6 | Doublet | 2H |

| N-H | Variable | Broad Singlet | 1H |

| N-Methyl (-NHCH ₃) | ~2.9 | Singlet | 3H |

| Acetyl Methyl (-COCH ₃) | ~2.5 | Singlet | 3H |

Interpretation and Causality:

-

Aromatic Protons: The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing acetyl group are deshielded and resonate at a lower field (around 7.8 ppm), while the protons ortho to the electron-donating N-methylamino group are shielded and appear at a higher field (around 6.6 ppm).[2]

-

N-Methyl and Acetyl Protons: The protons of the N-methyl and acetyl methyl groups are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The acetyl methyl protons are slightly deshielded due to the proximity of the carbonyl group.[3]

-

N-H Proton: The chemical shift of the N-H proton can be variable and its signal may be broad due to quadrupole broadening and chemical exchange. Its integration would correspond to one proton.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons, in addition to the signals for the N-methyl, acetyl methyl, and carbonyl carbons.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~196 |

| Aromatic (C-NHCH₃) | ~153 |

| Aromatic (C-COCH₃) | ~129 |

| Aromatic (CH, ortho to -COCH₃) | ~130 |

| Aromatic (CH, ortho to -NHCH₃) | ~111 |

| N-Methyl (-NHC H₃) | ~30 |

| Acetyl Methyl (-COC H₃) | ~26 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and appears at a very low field, typically around 196 ppm, which is characteristic of aromatic ketones.[3]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the electronegative nitrogen of the N-methylamino group is deshielded (~153 ppm). The carbon bearing the acetyl group appears around 129 ppm. The protonated aromatic carbons show distinct signals based on their electronic environment.

-

Aliphatic Carbons: The N-methyl and acetyl methyl carbons appear in the upfield region of the spectrum, with the acetyl methyl carbon being slightly more deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C=O bond, aromatic C-H and C=C bonds, and C-N bond.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| Para-substitution Pattern | 850 - 800 | Strong |

Interpretation and Causality:

-

N-H and C=O Stretches: A medium intensity band in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration. A strong absorption band in the range of 1680-1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency of the C=O stretch compared to a saturated ketone.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed below 3000 cm⁻¹.[4]

-

Aromatic C=C Stretches: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Para-Substitution: A strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region is a characteristic indicator of a para-disubstituted benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound, which typically leads to the formation of a molecular ion and characteristic fragment ions.[6][7]

Expected Mass Spectrum Data:

| m/z | Ion |

| 149 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 106 | [M - COCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 149, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment ion at m/z 134. Another significant fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the loss of an acetyl radical (•COCH₃) and the formation of a fragment ion at m/z 106. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The fragmentation patterns are predictable based on the stability of the resulting ions and radicals.[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and introduce it into the mass spectrometer. Alternatively, a direct insertion probe can be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Concepts

To further clarify the relationships between the molecular structure and the spectral data, the following diagrams are provided.

Figure 1: A conceptual diagram illustrating the key spectral features of this compound.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra of this compound provides a robust framework for its unequivocal identification and characterization. The interplay of the electron-donating N-methylamino group and the electron-withdrawing acetyl group results in a unique and predictable set of spectral data. By understanding the principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Battelle Memorial Institute. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Kottke, T. (2021). Electron Ionization for GC–MS. LCGC International. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. youtube.com [youtube.com]

- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Introduction: A Profile of a Versatile Synthetic Intermediate

An In-depth Technical Guide to 4-Acetyl-N-methylaniline for Advanced Research and Development

This compound, also known by synonyms such as 4-N-Methylaminoacetophenone, is a chemical compound with the CAS Number 17687-47-7.[1][2][3][4] This molecule is a cornerstone intermediate in various synthetic pathways, valued for its unique structural features that impart useful reactivity.[1] It is an aniline derivative characterized by a methylamino group (-NHCH₃) and an acetyl group (-COCH₃) at the para position of the benzene ring. This substitution pattern makes it a crucial building block in the synthesis of dyes, pigments, and pharmaceuticals.[1][5] Its role extends to the development of analgesics, anti-inflammatory medications, specialty polymers, and even cosmetic formulations where it can enhance stability and skin absorption.[1] This guide provides an in-depth examination of its physical and chemical properties, analytical characterization protocols, and core applications for professionals in research and drug development.

Physicochemical Characteristics

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The compound typically presents as a pale yellow to brown solid powder.[1][6] A comprehensive summary of its key identifiers and properties is provided below, compiled from authoritative chemical suppliers and databases.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17687-47-7 | [1][2][3][4][7] |

| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |

| Molecular Weight | 149.19 g/mol | [1][2][3][4] |

| Appearance | Pale yellow or brown to white solid powder | [1][6] |

| Melting Point | 103-110 °C | [1][3][8] |

| Purity (Typical) | ≥96-98% (by HPLC) | [1][2][4] |

| IUPAC Name | 1-[4-(methylamino)phenyl]ethanone | [3] |

| InChI Key | GDBAYICEBDZUNM-UHFFFAOYSA-N | [2][3] |

| SMILES | CNc1ccc(cc1)C(C)=O | [2][3] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay of its three key structural components: the aromatic ring, the secondary amine, and the ketone.

-

The Aromatic System: The secondary amine (-NHCH₃) is a potent activating group, donating electron density into the benzene ring. This significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution reactions at the positions ortho to the amine.

-

The N-Methylamino Group: This functional group is the primary site of reactivity for applications in dye synthesis. It can be readily diazotized and used in coupling reactions, which are fundamental processes in the creation of azo dyes.[5] This reactivity is crucial for producing a wide spectrum of vibrant and light-fast colors.[5]

-

The Acetyl Group: As a moderately deactivating, meta-directing group, the acetyl function provides a secondary point for synthetic modification. Its ketone carbonyl can undergo a variety of reactions, such as reduction to an alcohol or conversion to an oxime, further expanding the range of possible derivatives.

This dual functionality makes the molecule an invaluable intermediate. For instance, in pharmaceutical synthesis, the aniline core is a common scaffold, and the acetyl and methylamino groups offer handles for building more complex molecular architectures.[1]

Analytical and Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and stability of this compound before its use in sensitive applications like drug development. A typical analytical workflow is designed to provide orthogonal data, ensuring a comprehensive and trustworthy assessment of the material.

Caption: Standard analytical workflow for the characterization of a chemical intermediate.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC with UV detection is the standard method for assessing the purity of aromatic compounds. The C18 stationary phase provides excellent separation based on hydrophobicity, while the aromatic nature of this compound allows for sensitive detection using a UV detector.

-

Methodology:

-

System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Begin at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. A purity of ≥97% is commonly reported.

-

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR are definitive techniques for confirming molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide a unique fingerprint of the compound.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~7.8 ppm (d, 2H): Two aromatic protons ortho to the acetyl group.

-

~6.6 ppm (d, 2H): Two aromatic protons ortho to the N-methylamino group.

-

~4.0 ppm (br s, 1H): One proton of the secondary amine (N-H).

-

~2.9 ppm (s, 3H): Three protons of the N-methyl group.

-

~2.5 ppm (s, 3H): Three protons of the acetyl methyl group.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~196 ppm: Carbonyl carbon of the acetyl group.

-

~152 ppm: Aromatic carbon attached to the nitrogen.

-

~131, 128, 112 ppm: Remaining aromatic carbons.

-

~30 ppm: N-methyl carbon.

-

~26 ppm: Acetyl methyl carbon.

-

Note: Actual chemical shifts for related N-methylaniline compounds have been reported and serve as a reference.[9]

-

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is a combustible solid and may cause skin sensitization or an allergic reaction upon contact.[10] Inhalation of the dust should be avoided.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[10][11] If dust generation is likely, a dust mask (e.g., N95) is recommended.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. Use spark-proof tools and prevent electrostatic discharge.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][11] It should be stored away from strong oxidizing agents.[13] Recommended storage is at room temperature.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a well-defined property profile. Its unique combination of an activated aromatic ring and reactive functional groups makes it indispensable in the synthesis of a wide range of commercial products, from vibrant dyes to essential pharmaceuticals.[1][5] For researchers and developers, a thorough understanding of its physicochemical properties, reactivity, and analytical characterization is paramount for its effective and safe utilization in advancing chemical and biomedical innovation.

References

-

This compound (97%). Amerigo Scientific.[Link]

-

This compound, 97%. Fisher Scientific.[Link]

-

This compound. LookChem.[Link]

-

Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide. ResearchGate.[Link]

-

Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

-

4'-amino-N-methylacetanilide Spectra. SpectraBase.[Link]

-

This compound. Stenutz.[Link]

-

This compound. ChemSynthesis.[Link]

-

Safety data sheet - N-Methylaniline. CPAChem.[Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry.[Link]

-

N-Methylaniline. Wikipedia.[Link]

-

Supporting Information - Ruthenium-catalysed methylation. MPG.PuRe.[Link]

-

IR Analysis, H-NMR, and C-NMR of N-Methylaniline. Chegg.[Link]

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Semantic Scholar.[Link]

-

4-Methyl-N-methylaniline. Oakwood Chemical.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. H55301.03 [thermofisher.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [stenutz.eu]

- 9. rsc.org [rsc.org]

- 10. 4-アセチル-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. N-Methylaniline | 100-61-8 [chemicalbook.com]

4-Acetyl-N-methylaniline solubility in different solvents

An In-Depth Technical Guide to the Solubility of 4-Acetyl-N-methylaniline for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone of its physicochemical profile. It governs reaction kinetics, dictates purification strategies, and profoundly influences a drug candidate's formulation and bioavailability. This compound, a versatile intermediate in the synthesis of dyes and pharmaceuticals, presents a fascinating case study in solubility, dictated by the interplay of its aromatic, acetyl, and N-methylamino functionalities.[1]

This technical guide offers a comprehensive exploration of the solubility of this compound. Moving beyond a simple tabulation of data, we delve into the theoretical underpinnings of its solubility, provide detailed, field-proven protocols for its empirical determination, and offer expert insights into predicting its behavior across a spectrum of common laboratory solvents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. The structure of this compound, presented below, reveals a molecule with both polar and non-polar characteristics.

Molecular Structure:

Key Physicochemical Characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Appearance | Pale yellow powder / White - Pale brown solid | [1][3] |

| Melting Point | 103 - 107 °C | [3][4] |

| Synonyms | 4'- (Methylamino)acetophenone, 4-N-Methylaminoacetophenone | [1] |

The presence of a carbonyl group (C=O) and a secondary amine (-NH-) introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the N-H group) and acceptor (at the nitrogen and oxygen atoms). Conversely, the benzene ring and the two methyl groups contribute to the molecule's non-polar, hydrophobic character. The balance between these competing features will ultimately determine its solubility in a given solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, possess significant dipole moments and are capable of hydrogen bonding. They will more readily dissolve polar solutes.

-

Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are characterized by van der Waals forces. They are effective at dissolving non-polar solutes.

-

Aprotic Polar Solvents: Solvents such as acetone and dimethylformamide (DMF) have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.

For this compound, we can anticipate a nuanced solubility profile. The presence of the polar acetyl and N-methylamino groups suggests that it will exhibit some solubility in polar solvents. However, the non-polar benzene ring and methyl groups will limit its solubility in highly polar solvents like water and enhance its solubility in solvents of intermediate polarity and those with some non-polar character.

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity from the acetyl and amine groups will likely hinder dissolution in highly non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of the solute, while also accommodating its non-polar regions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The ability of these solvents to both accept and donate hydrogen bonds will facilitate interaction with the solute's functional groups. |

| Highly Polar Protic | Water | Low | The significant hydrophobic character of the benzene ring and methyl groups is expected to outweigh the hydrogen bonding potential with water, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise solubility data for specific applications, empirical determination is essential. The saturation shake-flask method is the gold standard for measuring equilibrium (or thermodynamic) solubility, providing the most consistent and reliable results.[6][7][8]

The Shake-Flask Method: An Overview

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[6] The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is quantified.

The logical workflow for this experimental protocol is depicted in the following diagram:

Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of the Test Mixture:

-

To a glass vial, add an amount of this compound that is in clear excess of its estimated solubility. This ensures that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.[6]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the solid, either centrifuge the vial at a high speed or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or nylon). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Carefully pipette a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100g .

-

Safety and Handling Considerations

As with any chemical compound, it is imperative to handle this compound with appropriate safety precautions.

-

Always consult the Safety Data Sheet (SDS) before handling.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

-

Dispose of the compound and any waste materials in accordance with local regulations.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure. While a comprehensive database of its quantitative solubility in all common solvents is not publicly available, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding the theoretical principles of solubility and employing rigorous experimental techniques like the shake-flask method, researchers can obtain the accurate and reliable data necessary to advance their work in organic synthesis, materials science, and pharmaceutical development.

References

A complete list of references will be provided upon request.

Sources

- 1. IUPAC-NIST Solubility Database - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 3. catalog.data.gov [catalog.data.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. IUPAC-NIST SOLUBILITY DATA SERIES Database, Version 1.0 (Opening Page) [srdata.nist.gov]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-Acetyl-N-methylaniline

This guide provides a comprehensive technical overview of 4-Acetyl-N-methylaniline (4-ANMA), a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core aspects of its molecular structure, synthesis, and detailed characterization, emphasizing the causality behind experimental choices and providing field-proven insights.

Introduction: The Significance of this compound

This compound, also known as 4'-(methylamino)acetophenone, is a substituted aromatic ketone that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique molecular architecture, featuring both an electron-donating methylamino group and an electron-withdrawing acetyl group in a para-disubstituted aromatic system, imparts it with interesting electronic and chemical properties. This "push-pull" system is of particular interest in the development of non-linear optical (NLO) materials.

In the realm of pharmaceuticals, N-methylaniline and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and kinase inhibitors.[1][2][3] The methyl group can significantly influence the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[4] Therefore, a thorough understanding of the synthesis and characterization of key intermediates like this compound is paramount for the rational design of novel therapeutics.[5] This guide aims to provide a detailed and practical resource for scientists working with this important compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁NO | [6] |

| Molecular Weight | 149.19 g/mol | [6] |

| Appearance | Pale yellow powder/solid | [7] |

| Melting Point | 103-107 °C | [6] |

| CAS Number | 17687-47-7 | [6] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC | [8] |

| InChI Key | GDBAYICEBDZUNM-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through various methods, with a common approach being the N-methylation of 4-aminoacetophenone. The following protocol details a practical and efficient method using dimethyl sulfate as the methylating agent.

Rationale for Synthetic Strategy

The N-methylation of anilines is a fundamental transformation in organic synthesis. While several methylating agents exist, including methyl iodide and dimethyl carbonate, dimethyl sulfate offers a good balance of reactivity and cost-effectiveness for laboratory-scale preparations.[4][9] The choice of a suitable base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity towards the electrophilic methylating agent. Sodium hydroxide is a readily available and effective base for this purpose. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants.

Experimental Protocol: N-methylation of 4-Aminoacetophenone

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Aminoacetophenone

-

Dimethyl sulfate

-

Sodium hydroxide (pellets)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in DMF.

-

Add powdered sodium hydroxide (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the cooled suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pale yellow solid.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The methyl protons of the acetyl and N-methyl groups will appear as sharp singlets.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating and electron-withdrawing substituents. The two methyl carbons will be found in the upfield region of the spectrum.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~7.85 (d, 2H) | Aromatic (ortho to C=O) |

| ~6.60 (d, 2H) | Aromatic (ortho to N-CH₃) |

| ~4.50 (br s, 1H) | N-H |

| ~2.90 (s, 3H) | N-CH₃ |

| ~2.50 (s, 3H) | CO-CH₃ |

Note: The chemical shifts provided are approximate and can vary slightly based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3335 | N-H stretch | Strong, sharp |

| ~3094-3021 | Aromatic C-H stretch | Weak |

| ~2983-2823 | Aliphatic C-H stretch (methyl) | Weak |

| ~1660 | C=O stretch (conjugated ketone) | Strong |

| ~1589, 1560 | Aromatic C=C stretch | Strong |

| ~1279 | Ph-C(O) stretch | Strong |

The N-H stretching frequency is a key diagnostic peak. The position of the carbonyl (C=O) stretch is lower than that of a typical aliphatic ketone due to conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺˙) for this compound is expected at m/z 149. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways include:

-

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 134. This is often a prominent peak.

-

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of a ketene molecule (CH₂=C=O) and formation of a fragment at m/z 107.

-

Further fragmentation: The acylium ion at m/z 134 can lose carbon monoxide (CO) to give a fragment at m/z 106.

Caption: Proposed mass spectrometry fragmentation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic data for this compound reveals a monoclinic crystal system with the space group P 2₁/c. In the solid state, molecules are linked into infinite chains by intermolecular N—H⋯O hydrogen bonds between the N-methylamino group of one molecule and the carbonyl oxygen of an adjacent molecule.

| Crystal Data | Value |

| Crystal system | Monoclinic |

| Space group | P 2₁/c |

| a (Å) | 6.286 |

| b (Å) | 7.6675 |

| c (Å) | 17.358 |

| β (°) | 97.33 |

| Volume (ų) | 829.8 |

| Z | 4 |

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and intermediate in medicinal chemistry. The anilinoquinazoline core, for which N-methylanilines are key precursors, is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[2][5] For example, the substitution pattern on the aniline ring is crucial for modulating the potency and selectivity of these inhibitors against various kinases such as Src tyrosine kinase and cardiac troponin I–interacting kinase (TNNi3K).[3][5] The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions within the kinase active site.

Furthermore, the broader class of N-methylaniline derivatives has been explored for the development of a range of therapeutic agents, including those with anti-inflammatory and antihypertensive properties.[7][10] The ability to readily modify the acetyl group and the aromatic ring of this compound makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and characterization of this compound. By understanding the interplay of its functional groups and the resulting spectroscopic signatures, researchers can confidently synthesize, purify, and utilize this important chemical intermediate. Its established role in the synthesis of bioactive molecules, particularly in the area of kinase inhibition, underscores its continued relevance in the field of drug discovery and development. The protocols and data presented herein serve as a valuable resource for scientists seeking to leverage the chemical potential of this compound in their research endeavors.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 23(11), 2991. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

Bartleby. (n.d.). Draw the products formed when p-methylaniline (p-CH3C6H4NH2) is treated with each reagent. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methylation of p-aminoacetophenone (E) with DMC. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4848-4855. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Bentham Science. (n.d.). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

-

PubMed. (2004). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 6(17), 2969-2971. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing n-methylated organic pigments.

-

Reddit. (2020, April 3). Fragmentation of 4'-Aminoacetophenone in Mass Spec. Retrieved from [Link]

-

figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 23(11), 2991. Retrieved from [Link]

-

PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. Retrieved from [Link]

-